molecular formula C6H13NOS B13003295 (R)-2-(Thietan-3-ylamino)propan-1-ol

(R)-2-(Thietan-3-ylamino)propan-1-ol

Cat. No.: B13003295
M. Wt: 147.24 g/mol
InChI Key: VZQZVMNANWXKAG-RXMQYKEDSA-N
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Description

(R)-2-(Thietan-3-ylamino)propan-1-ol is a chiral amino alcohol characterized by a thietane (3-membered sulfur-containing ring) and a propanol backbone. The compound’s small ring system may influence bioavailability and metabolic stability compared to larger heterocyclic analogs .

Properties

Molecular Formula

C6H13NOS

Molecular Weight

147.24 g/mol

IUPAC Name

(2R)-2-(thietan-3-ylamino)propan-1-ol

InChI

InChI=1S/C6H13NOS/c1-5(2-8)7-6-3-9-4-6/h5-8H,2-4H2,1H3/t5-/m1/s1

InChI Key

VZQZVMNANWXKAG-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](CO)NC1CSC1

Canonical SMILES

CC(CO)NC1CSC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Thietan-3-ylamino)propan-1-ol typically involves the formation of the thietane ring followed by the introduction of the amino and hydroxyl groups. One possible synthetic route could involve the cyclization of a suitable precursor to form the thietane ring, followed by functional group transformations to introduce the amino and hydroxyl groups.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of catalytic processes, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-2-(Thietan-3-ylamino)propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl and amino groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(Thietan-3-ylamino)propan-1-ol can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the preparation of enantiomerically pure compounds.

Biology

In biology, this compound may be studied for its potential biological activity. The presence of the thietane ring and amino group suggests that it could interact with biological targets, making it a candidate for drug discovery research.

Medicine

In medicine, ®-2-(Thietan-3-ylamino)propan-1-ol could be explored for its therapeutic potential. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.

Industry

In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-(Thietan-3-ylamino)propan-1-ol would depend on its specific interactions with molecular targets. The amino group may form hydrogen bonds or ionic interactions with proteins, while the thietane ring could interact with hydrophobic pockets. These interactions can modulate the activity of enzymes, receptors, or other biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Pharmaceutical Impurity Profiles ()

The compounds listed in are structurally related to drospirenone/ethinyl estradiol impurities and share amino alcohol or aryl-substituted motifs. Key comparisons include:

  • a. 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: Structure: Substitutes thietane with a thiophene (5-membered sulfur ring) and includes a methylamino group. The methylamino group may alter solubility and bioavailability .
  • e. (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine :

    • Structure : Features a naphthalene moiety and thiophene, with an S-configuration.
    • Implications : The bulky naphthalene group increases hydrophobicity, likely reducing aqueous solubility. The stereochemistry (S-configuration) may lead to divergent biological activity compared to the R-configuration in the target compound .

Pyridine Derivatives ()

  • 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol: Structure: Contains a pyridine ring with an iodine substituent and a propanol chain. Implications: The iodine atom increases molecular weight and may enhance halogen bonding interactions. The pyridine ring’s aromaticity could improve thermal stability but reduce metabolic flexibility compared to thietane .

Data Table: Structural and Functional Comparison

Compound Name Key Functional Groups Ring System Stereochemistry Molecular Weight (g/mol)* Potential Applications
(R)-2-(Thietan-3-ylamino)propan-1-ol Amino alcohol, thietane Thietane (3-membered) R-configuration ~161.25 Pharmaceutical intermediates
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Amino alcohol, thiophene Thiophene (5-membered) Not specified ~185.27 Impurity in drug synthesis
(S)-N-Methyl-3-(naphthalen-1-yloxy)-propan-1-amine Naphthalene, thiophene, amine Thiophene, naphthalene S-configuration ~337.45 Research compound
3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol Amino alcohol, pyridine, iodine Pyridine (6-membered) Not specified ~278.12 Halogenated ligand or probe

*Molecular weights calculated based on structural formulas.

Research Findings and Implications

  • Solubility : Compounds with aromatic systems (e.g., naphthalene in compound e ) exhibit lower aqueous solubility due to hydrophobicity, whereas the smaller thietane may improve solubility .
  • Stereochemical Impact : The R-configuration of the target compound could lead to distinct interactions in chiral environments, such as enzyme binding sites, compared to the S-configuration in compound e .

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